molecular formula C29H41NO3 B12522242 Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate CAS No. 793724-55-7

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate

Cat. No.: B12522242
CAS No.: 793724-55-7
M. Wt: 451.6 g/mol
InChI Key: FULOXPLIXGDVKM-UHFFFAOYSA-N
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Description

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate is a compound that belongs to the class of Schiff base/ester liquid crystals. These compounds are known for their unique thermal stability, mesomorphic properties, and optical behavior. The structure of this compound includes a nonyl ester group, a hexyloxyphenyl group, and an imino linkage, which contribute to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate involves the reaction of 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid with nonyl alcohol. The reaction is typically carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dry methylene chloride (DCM) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate involves its interaction with molecular targets through its imino and ester groups. These interactions can lead to changes in the molecular conformation and alignment, which are crucial for its liquid crystalline behavior. The compound’s ability to form stable mesophases is attributed to the planarity and resonance effects of the phenyl rings and the imino linkage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate is unique due to its combination of a nonyl ester group and a hexyloxyphenyl group, which impart distinct thermal stability and mesomorphic properties. This makes it particularly valuable in the development of advanced liquid crystalline materials .

Properties

CAS No.

793724-55-7

Molecular Formula

C29H41NO3

Molecular Weight

451.6 g/mol

IUPAC Name

nonyl 4-[(4-hexoxyphenyl)iminomethyl]benzoate

InChI

InChI=1S/C29H41NO3/c1-3-5-7-9-10-11-13-23-33-29(31)26-16-14-25(15-17-26)24-30-27-18-20-28(21-19-27)32-22-12-8-6-4-2/h14-21,24H,3-13,22-23H2,1-2H3

InChI Key

FULOXPLIXGDVKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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